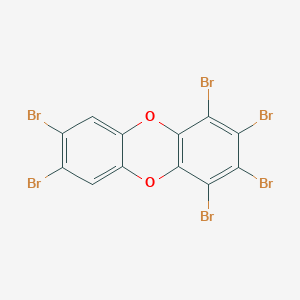
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin is a useful research compound. Its molecular formula is C12H2Br6O2 and its molecular weight is 657.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Environmental Monitoring
HxBDD is often studied as part of environmental monitoring programs due to its classification as a persistent organic pollutant (POP). It is a byproduct of various industrial processes and can accumulate in the environment. Research has shown that HxBDD can be detected in soil, sediment, and biota samples across different ecosystems.
Key findings:
- HxBDD is frequently found in contaminated sites associated with industrial activities and waste disposal.
- The compound's persistence in the environment poses risks to both terrestrial and aquatic ecosystems.
Analytical Methods
The detection and quantification of HxBDD are critical for assessing environmental contamination and human exposure. Various analytical techniques are employed:
- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for the separation and identification of dioxin compounds, including HxBDD. It allows for the detection of trace levels in complex matrices such as soil and biological tissues.
- High-Performance Liquid Chromatography (HPLC) : HPLC is another technique utilized for analyzing HxBDD in environmental samples. Its sensitivity makes it suitable for detecting low concentrations.
Case Study:
A study conducted by Wayman et al. (2011) demonstrated the effectiveness of GC-MS in detecting HxBDD in human serum samples, highlighting its application in biomonitoring efforts .
Human Health Implications
Research indicates that exposure to HxBDD may pose significant health risks. As with other dioxins, it has been associated with various adverse health effects, including:
- Cancer Risk : Epidemiological studies suggest a correlation between dioxin exposure and increased cancer risk.
- Reproductive and Developmental Effects : Animal studies indicate that HxBDD may disrupt endocrine function and lead to reproductive issues.
Regulatory Considerations:
The U.S. Environmental Protection Agency (EPA) has established guidelines for monitoring dioxin-like compounds due to their potential health impacts. These guidelines include recommended maximum contaminant levels in drinking water and soil remediation goals .
Table 1: Summary of Research Findings on HxBDD
属性
CAS 编号 |
110999-44-5 |
|---|---|
分子式 |
C12H2Br6O2 |
分子量 |
657.6 g/mol |
IUPAC 名称 |
1,2,3,4,7,8-hexabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H |
InChI 键 |
JGZILVYVJLWSIH-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
规范 SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Key on ui other cas no. |
110999-44-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















